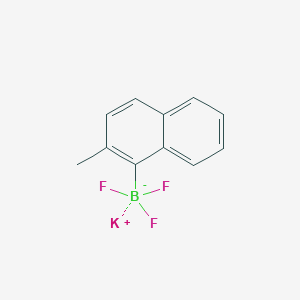
Methyl 4-methyl-3-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-3-oxohexanoate: is an organic compound with the molecular formula C8H14O3 . It is a methyl ester derivative of 4-methyl-3-oxohexanoic acid. This compound is of interest due to its unique structure, which includes both a ketone and an ester functional group, making it versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-methyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-methyl-3-oxohexanoic acid.
Reduction: 4-methyl-3-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 4-methyl-3-oxohexanoate involves its interaction with various molecular targets depending on the specific reaction or application. For example:
Reduction Reactions: The ketone group undergoes nucleophilic attack by a hydride ion, followed by protonation to form a secondary alcohol.
Substitution Reactions: The ester group undergoes nucleophilic attack by a nucleophile, leading to the displacement of the methoxy group and formation of a new ester.
Comparación Con Compuestos Similares
Methyl 4-oxohexanoate: Similar structure but lacks the methyl group at the fourth position.
Methyl 3-oxohexanoate: Similar structure but the ketone group is at the third position instead of the fourth.
Methyl 4-methyl-3-oxopentanoate: Similar structure but has one less carbon in the chain.
Uniqueness: Methyl 4-methyl-3-oxohexanoate is unique due to the presence of both a methyl group and a ketone group at specific positions, which influences its reactivity and applications. This structural uniqueness allows for selective reactions and makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 4-methyl-3-oxohexanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6(2)7(9)5-8(10)11-3/h6H,4-5H2,1-3H3 |
Clave InChI |
XAXXMCKRKUYHNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
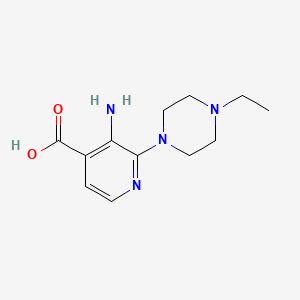
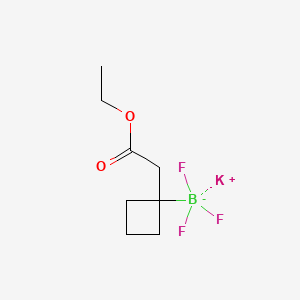
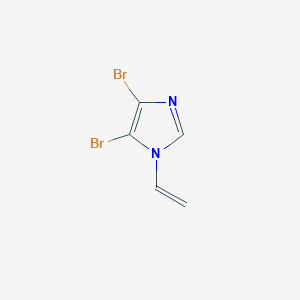
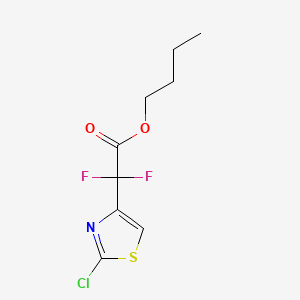

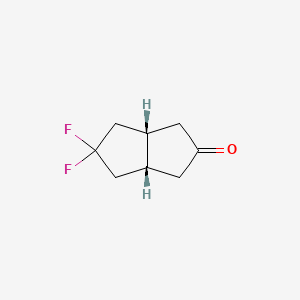
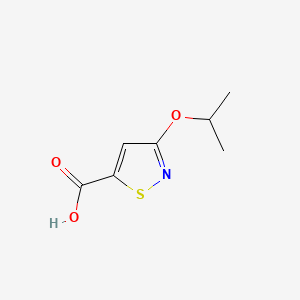
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)



